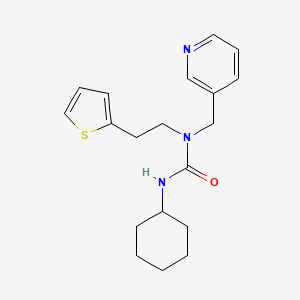![molecular formula C18H18ClF3N2O2S B2784178 (3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(3-(trifluoromethoxy)phenyl)methanone hydrochloride CAS No. 2034361-31-2](/img/structure/B2784178.png)
(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(3-(trifluoromethoxy)phenyl)methanone hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(3-(trifluoromethoxy)phenyl)methanone hydrochloride is a useful research compound. Its molecular formula is C18H18ClF3N2O2S and its molecular weight is 418.86. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Screening
Research involving the synthesis of organotin(IV) complexes with semicarbazone and thiosemicarbazones derived from related compounds showcases the potential biological applications of complex chemical entities. These studies have demonstrated that organotin(IV) complexes can exhibit significant antibacterial activities, suggesting their potential as drugs (Singh, Singh, & Bhanuka, 2016).
Solution Formulation for Poorly Water-Soluble Compounds
Investigations into developing precipitation-resistant solution formulations for poorly water-soluble compounds highlight the pharmaceutical formulation challenges and strategies for enhancing bioavailability. This research is crucial for early toxicology and clinical studies, indicating a pathway for handling compounds with poor solubility (Burton et al., 2012).
Antioxidant Properties
Studies on the synthesis and antioxidant properties of derivatives, including those involving complex chemical structures, have shown that these compounds can possess effective antioxidant power. Such research underscores the importance of chemical synthesis in discovering new molecules with potential health benefits (Çetinkaya, Göçer, Menzek, & Gülçin, 2012).
Antimicrobial and Antiestrogenic Activities
The synthesis and biological evaluation of derivatives for antimicrobial and antiestrogenic activities represent another area of application. These studies provide insight into the therapeutic potential of novel chemical entities, indicating their utility in developing new treatments for microbial infections and hormone-related conditions (Chaudhari, 2012).
properties
IUPAC Name |
[3-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)azetidin-1-yl]-[3-(trifluoromethoxy)phenyl]methanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F3N2O2S.ClH/c19-18(20,21)25-15-3-1-2-12(8-15)17(24)23-10-14(11-23)22-6-4-16-13(9-22)5-7-26-16;/h1-3,5,7-8,14H,4,6,9-11H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWIXAVLVFJSYMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1SC=C2)C3CN(C3)C(=O)C4=CC(=CC=C4)OC(F)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClF3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

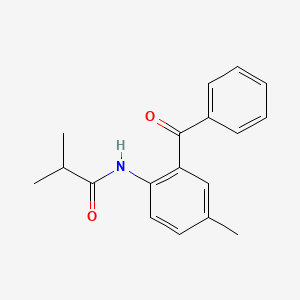
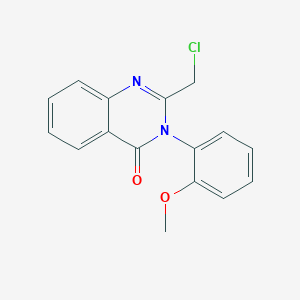
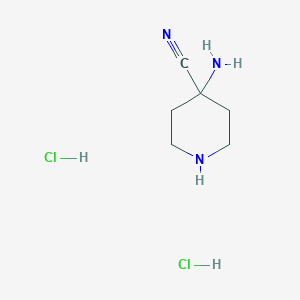


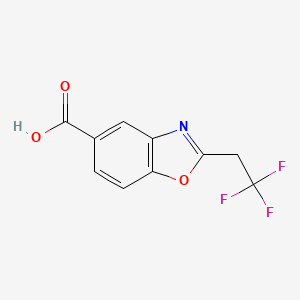
![8-(4-fluorobenzoyl)-6-[(3-methylphenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2784107.png)
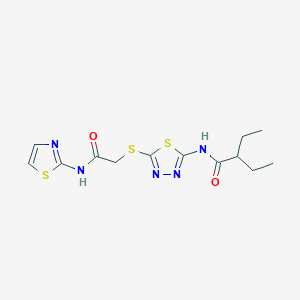
![2-(((3-(p-tolyloxy)propyl)thio)methyl)-1H-benzo[d]imidazole](/img/structure/B2784110.png)
![N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}oxane-4-carboxamide](/img/structure/B2784111.png)

![N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide](/img/structure/B2784114.png)
![3-[[[(E)-2-phenylethenyl]sulfonylamino]methyl]benzenesulfonamide](/img/structure/B2784116.png)
